PEG4 Spacer Length vs. PEG3: Molecular Weight and Solubility Trade-Off
Ald-CH2-PEG4-propargyl (MW 230.26) provides a 44.06 Da molecular weight increase relative to the PEG3 analog Ald-CH2-PEG3-propargyl (MW 186.20) . This additional PEG unit enhances aqueous solubility—a class-level effect documented for PEG-protein conjugates, where longer PEG chains reduce aggregation propensity and improve pharmacokinetics [1]. The PEG4 chain retains sufficient compactness to minimize steric hindrance in constrained binding pockets, balancing solubility with reaction accessibility relative to longer PEG5+ linkers .
| Evidence Dimension | Molecular weight and PEG chain length |
|---|---|
| Target Compound Data | 230.26 Da (PEG4) |
| Comparator Or Baseline | Ald-CH2-PEG3-propargyl: 186.20 Da (PEG3) |
| Quantified Difference | +44.06 Da |
| Conditions | Chemical structure comparison; solubility inference from PEGylation literature |
Why This Matters
Procurement decisions for linker length directly impact conjugate solubility and steric accessibility—PEG4 offers a quantifiable balance between PEG3 (lower solubility) and PEG5+ (increased steric bulk).
- [1] Protein Sci. 2006;15(5):1063-75. Modulation of protein aggregation by polyethylene glycol conjugation. View Source
